molecular formula C6H7BrOS2 B14406436 2-Methoxy-5-methylthio-3-bromothiophene CAS No. 88234-93-9

2-Methoxy-5-methylthio-3-bromothiophene

Cat. No.: B14406436
CAS No.: 88234-93-9
M. Wt: 239.2 g/mol
InChI Key: FOJLLSPMVQPDJE-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylthio-3-bromothiophene is a substituted thiophene derivative characterized by a bromine atom at position 3, a methoxy group (-OCH₃) at position 2, and a methylthio group (-SCH₃) at position 3. Thiophene derivatives are widely studied for their applications in pharmaceuticals, organic electronics, and materials science due to their tunable electronic properties and reactivity. The methoxy and methylthio groups act as electron-donating groups (EDGs), while bromine serves as an electron-withdrawing group (EWG), creating a unique electronic profile that influences solubility, stability, and reactivity .

Properties

CAS No.

88234-93-9

Molecular Formula

C6H7BrOS2

Molecular Weight

239.2 g/mol

IUPAC Name

3-bromo-2-methoxy-5-methylsulfanylthiophene

InChI

InChI=1S/C6H7BrOS2/c1-8-6-4(7)3-5(9-2)10-6/h3H,1-2H3

InChI Key

FOJLLSPMVQPDJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(S1)SC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylthio-3-bromothiophene typically involves the bromination of 2-methoxy-5-methylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylthio-3-bromothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution: Formation of 2-methoxy-5-methylthio-3-substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-brominated thiophenes or reduced thiophene derivatives.

Scientific Research Applications

2-Methoxy-5-methylthio-3-bromothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylthio-3-bromothiophene depends on the specific application and the target molecule. In biological systems, it may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the thiophene ring can facilitate interactions with biological targets through halogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and steric effects of substituents significantly differentiate 2-methoxy-5-methylthio-3-bromothiophene from analogs. Below is a comparative analysis:

Table 1: Substituent Effects and Reactivity
Compound Name Substituents Electronic Effects Reactivity Profile
This compound 2-OCH₃, 5-SCH₃, 3-Br OCH₃ (EDG), SCH₃ (EDG), Br (EWG) Moderate electrophilic aromatic substitution; Pd-catalyzed cross-coupling at Br site
3-Bromo-2-methyl-5-phenylthiophene () 2-CH₃, 3-Br, 5-C₆H₅ CH₃ (EDG), Br (EWG), C₆H₅ (EDG) Enhanced steric hindrance; Suzuki coupling favored at Br due to phenyl group
Methyl 3-amino-5-bromothiophene-2-carboxylate () 3-NH₂, 5-Br, 2-COOCH₃ NH₂ (EDG), Br (EWG), COOCH₃ (EWG) High reactivity in nucleophilic substitution; amino group facilitates hydrogen bonding
5-Bromo-2-methylthiophen () 2-CH₃, 5-Br CH₃ (EDG), Br (EWG) Simpler structure; limited steric effects enable rapid halogen exchange

Key Observations :

  • Methoxy vs.
  • Bromine Position : Bromine at position 3 (target compound) vs. position 5 () alters regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling in 3-bromo derivatives requires careful catalyst selection (e.g., Pd(OAc)₂) .
  • Amino and Ester Groups: The amino group in ’s compound increases solubility in polar solvents, whereas the target compound’s -SCH₃ may improve lipid membrane permeability in drug design .

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